molecular formula C12H16BrNO2 B1444340 tert-Butyl (3-bromo-4-methylphenyl)carbamate CAS No. 515813-02-2

tert-Butyl (3-bromo-4-methylphenyl)carbamate

Cat. No. B1444340
M. Wt: 286.16 g/mol
InChI Key: DNOLDJLTBWGCQD-UHFFFAOYSA-N
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Description

“tert-Butyl (3-bromo-4-methylphenyl)carbamate” is a chemical compound with the CAS Number: 515813-02-2. It has a molecular weight of 286.17 . The IUPAC name for this compound is tert-butyl 3-bromo-4-methylphenylcarbamate .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (3-bromo-4-methylphenyl)carbamate” is C12H16BrNO2 . The InChI code for this compound is 1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Environmental Fate and Effects of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl (3-bromo-4-methylphenyl)carbamate, are extensively utilized across various industries to prevent oxidative reactions and extend the shelf life of products. Studies have highlighted the presence of SPAs in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Concerns have been raised regarding their potential for environmental pollution, human exposure, and toxicity, prompting suggestions for future research to focus on the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Organic Compounds in Cold Plasma Reactors

The decomposition of organic compounds like methyl tert-butyl ether (MTBE) using cold plasma reactors has been explored as an innovative method to address environmental pollution. Research in this area demonstrates the feasibility of employing radio frequency (RF) plasma reactors for decomposing and converting hazardous compounds into less harmful substances. This approach suggests potential applications for tert-butyl (3-bromo-4-methylphenyl)carbamate in environmental remediation technologies (Hsieh et al., 2011).

Bioremediation and Natural Attenuation of MTBE

The bioremediation of MTBE, a related compound to tert-butyl (3-bromo-4-methylphenyl)carbamate, showcases the adaptive capabilities of microorganisms to degrade such compounds under suitable conditions. This indicates that compounds with similar structures may also be amenable to bioremediation strategies, providing a natural method for mitigating pollution caused by synthetic organic compounds in the environment (Davis & Erickson, 2004).

Partitioning Technologies in Bioseparation Processes

Three-phase partitioning (TPP) technologies have been identified as efficient, green, and economical methods for the separation and purification of bioactive molecules from natural sources. This technology, applicable to a wide range of compounds including tert-butyl (3-bromo-4-methylphenyl)carbamate, highlights the importance of developing sustainable methods for extracting and purifying chemicals used in food, cosmetics, and medicine (Yan et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

properties

IUPAC Name

tert-butyl N-(3-bromo-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOLDJLTBWGCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729900
Record name tert-Butyl (3-bromo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromo-4-methylphenyl)carbamate

CAS RN

515813-02-2
Record name tert-Butyl (3-bromo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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